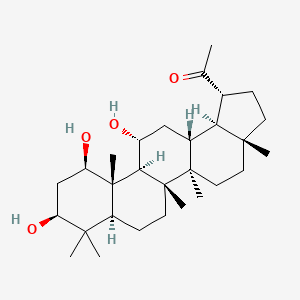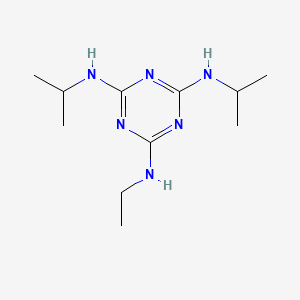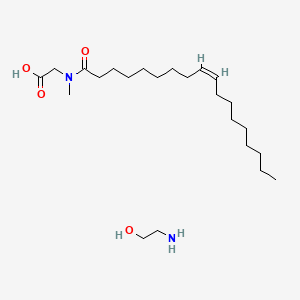
Iothalamic Acid I-125
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Iothalamic Acid I-125 is an iodine-containing organic anion used primarily as a diagnostic contrast agent in various medical imaging procedures. It is known for its application in evaluating glomerular filtration rate, particularly in patients with kidney disease . The compound is available in the form of its salts, such as sodium iothalamate and meglumine iothalamate .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Iothalamic Acid I-125 is synthesized by incorporating radioactive iodine-125 into the molecular structure of iothalamic acid. The preparation involves the use of sodium bicarbonate as an aid in the synthesis process .
Industrial Production Methods: The industrial production of this compound involves the preparation of a sterile solution of iothalamic acid in water for injection. This solution is prepared with the aid of sodium bicarbonate and may contain small amounts of suitable buffers or stabilizers .
Análisis De Reacciones Químicas
Types of Reactions: Iothalamic Acid I-125 undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.
Reduction: Reduction reactions can occur under specific conditions, leading to the formation of reduced iodine species.
Substitution: this compound can participate in substitution reactions, where iodine atoms may be replaced by other halogens or functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents like chlorine or bromine.
Major Products Formed: The major products formed from these reactions include various iodinated derivatives and reduced iodine species .
Aplicaciones Científicas De Investigación
Iothalamic Acid I-125 has a wide range of scientific research applications, including:
Chemistry: Used as a radiotracer in chemical reactions to study reaction mechanisms and kinetics.
Biology: Employed in biological studies to trace the movement of iodine within biological systems.
Medicine: Widely used as a diagnostic contrast agent in medical imaging procedures such as angiography, arthrography, and computed tomographic scans
Industry: Utilized in the production of radiopharmaceuticals and other iodine-containing compounds for various industrial applications
Mecanismo De Acción
The mechanism of action of Iothalamic Acid I-125 involves its use as a radiographic contrast agent. When injected into the body, it is rapidly transported through the circulatory system to the kidneys, where it is excreted unchanged in the urine by glomerular filtration . The compound provides contrast enhancement in imaging procedures by absorbing X-rays, allowing for clear visualization of internal structures .
Comparación Con Compuestos Similares
Iodixanol: Another iodine-containing contrast agent used in medical imaging.
Iohexol: A non-ionic, water-soluble contrast agent used in radiographic procedures.
Iopamidol: An iodine-containing contrast agent used in various diagnostic imaging procedures.
Uniqueness of Iothalamic Acid I-125: this compound is unique due to its incorporation of radioactive iodine-125, which allows for its use as a radiotracer in addition to its function as a contrast agent. This dual functionality makes it particularly valuable in both diagnostic and research applications .
Propiedades
Número CAS |
97914-42-6 |
|---|---|
Fórmula molecular |
C11H9I3N2O4 |
Peso molecular |
607.91 g/mol |
Nombre IUPAC |
3-acetamido-2,4,6-tris(125I)(iodanyl)-5-(methylcarbamoyl)benzoic acid |
InChI |
InChI=1S/C11H9I3N2O4/c1-3(17)16-9-7(13)4(10(18)15-2)6(12)5(8(9)14)11(19)20/h1-2H3,(H,15,18)(H,16,17)(H,19,20)/i12-2,13-2,14-2 |
Clave InChI |
UXIGWFXRQKWHHA-DQKAYFEISA-N |
SMILES isomérico |
CC(=O)NC1=C(C(=C(C(=C1[125I])C(=O)O)[125I])C(=O)NC)[125I] |
SMILES canónico |
CC(=O)NC1=C(C(=C(C(=C1I)C(=O)O)I)C(=O)NC)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















